Lisinopril R,S,S-diketopiperazine is a diastereomer of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril. It forms as an impurity during Lisinopril synthesis, particularly during heating processes like distillation. [, , , ] This compound is not intended for pharmaceutical use and is primarily relevant in analytical chemistry for quality control of Lisinopril production. []
Lisinopril R,S,S-diketopiperazine is a compound closely related to lisinopril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and heart failure. This compound serves as an impurity in lisinopril formulations and is designated as European Pharmacopoeia Impurity D. It has garnered attention due to its potential effects on the pharmacological profile of lisinopril and its relevance in quality control during drug formulation.
Lisinopril R,S,S-diketopiperazine can be synthesized through various chemical processes, often involving the thermal degradation of lisinopril itself. The compound has been characterized using techniques such as high-performance liquid chromatography and mass spectrometry, ensuring its identification and quantification in pharmaceutical preparations .
The synthesis of Lisinopril R,S,S-diketopiperazine can be achieved through several methods, primarily involving the thermal treatment of lisinopril under controlled conditions. One notable method involves heating lisinopril dihydrate at temperatures around 190°C in the presence of a solvent such as n-butanol, followed by purification through column chromatography .
The molecular structure of Lisinopril R,S,S-diketopiperazine features a diketopiperazine ring, which contributes to its stability and biological activity. The stereochemistry is crucial for its interaction with biological targets.
Lisinopril R,S,S-diketopiperazine can undergo various chemical reactions typical of diketopiperazines, including hydrolysis and condensation reactions. These reactions may influence its stability and reactivity in pharmaceutical formulations.
The compound's formation from lisinopril involves:
Lisinopril R,S,S-diketopiperazine is primarily used in scientific research and quality control within pharmaceutical settings. Its applications include:
The compound is systematically named as (αS,3S,8aR)-3-(4-Aminobutyl)hexahydro-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetic acid, reflecting its intricate polycyclic structure and absolute stereochemistry [1] [9]. The stereochemical descriptor sequence (αS,3S,8aR) precisely defines the spatial arrangement of three chiral centers within the diketopiperazine (DKP) scaffold. This nomenclature differentiates it from other stereoisomers by specifying:
The compound is alternatively designated as Lisinopril EP Impurity D or Lisinopril Impurity 4 in pharmaceutical contexts, underscoring its significance as a process-related impurity in lisinopril synthesis [9]. Its stereochemical complexity arises from intramolecular cyclization of lisinopril under thermal stress, where epimerization at C8a generates the distinct (8aR) configuration [5].
Table 1: Key Chemical Identifiers of Lisinopril R,S,S-Diketopiperazine
Identifier | Value |
---|---|
IUPAC Name | (αS,3S,8aR)-3-(4-Aminobutyl)hexahydro-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetic acid |
Common Aliases | Lisinopril EP Impurity D; (R,S,S)-Diketopiperazine; Pyrrolo[1,2-a]pyrazine derivative |
SMILES | [N+H3]CCCC[C@@H]1N(C(=O)[C@@H]3N(CCC3)C1=O)C@@HC(=O)[O-] |
InChI Key | FUEMHWCBWYXAOU-SQNIBIBYSA-N |
CAS Registry | 219677-82-4 |
Lisinopril R,S,S-diketopiperazine has the molecular formula C₂₁H₂₉N₃O₄, with a precise molecular weight of 387.47 g/mol [5] [8] [9]. This formula represents a condensation product where lisinopril (C₂₁H₃₁N₃O₅) loses two hydrogen atoms and one oxygen atom (equivalent to water elimination) during cyclization, reducing its molecular weight by 18 g/mol compared to the parent drug [5]. The elemental composition reflects:
Mass spectrometric analysis consistently shows a protonated molecular ion peak at m/z 388.3 [(M+H)⁺], confirming the molecular weight [5]. The compound exhibits zwitterionic character in physiological conditions due to its carboxylic acid (pKa ≈ 3.56) and primary amine groups, influencing its chromatographic behavior in pharmaceutical analysis [9].
While single-crystal X-ray diffraction data for this specific isomer is not publicly available, its absolute configuration has been unambiguously established through advanced spectroscopic techniques and chromatographic comparison with stereodefined references [9]. Key structural features include:
The predicted crystal density is 1.27±0.1 g/cm³, suggesting a moderately packed lattice [9]. The compound demonstrates a melting point above 214°C (with decomposition), consistent with the thermal stability expected for crystalline diketopiperazines [9]. Hygroscopic behavior necessitates storage at 2–8°C to prevent hydrate formation, which could alter its solid-state properties [9]. Computational modeling indicates intramolecular hydrogen bonding between the N1 hydrogen and adjacent carbonyl oxygen, stabilizing the boat conformation of the piperazinedione ring—a feature confirmed by solution-state NMR studies [5].
Lisinopril R,S,S-diketopiperazine (Impurity D) differs fundamentally from lisinopril through its bicyclic diketopiperazine structure, formed via intramolecular cyclization between the lysine amine and proline carboxyl groups of lisinopril [5]. This transformation eliminates water and creates a rigid, planar bicyclic system contrasting with lisinopril’s flexible acyclic backbone:
Table 2: Structural Comparison of Lisinopril and Its Diketopiperazine Isomers
Property | Lisinopril | (S,S,S)-DKP (Impurity C) | (R,S,S)-DKP (Impurity D) |
---|---|---|---|
Chemical Class | Linear dipeptide | Diketopiperazine | Diketopiperazine |
Configuration | (S,S)-Lys-Pro | (αS,3S,8aS) | (αS,3S,8aR) |
Molecular Formula | C₂₁H₃₁N₃O₅ | C₂₁H₂₉N₃O₄ | C₂₁H₂₉N₃O₄ |
Molecular Weight | 405.49 g/mol | 387.47 g/mol | 387.47 g/mol |
Key Formation Pathway | Synthesis artifact | Lisinopril dehydration | Epimerization of Impurity C |
The epimeric relationship between the (R,S,S)- and (S,S,S)-isomers exclusively resides in the configuration at the fusion carbon (C8a) [5] [9]. While both isomers share identical molecular formulas and similar fragmentation patterns in mass spectrometry, they exhibit distinct chromatographic retention and optical rotation properties:
This stereochemical divergence profoundly impacts their three-dimensional structures and biological interactions. The (8aR) configuration in Impurity D introduces steric constraints that alter the spatial orientation of the carboxylic acid moiety, potentially affecting its recognition by angiotensin-converting enzyme [5] [9]. Both isomers are monitored as critical quality attributes in lisinopril drug substance specifications, with typical acceptance limits below 0.15% in pharmaceutical products [6] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4